molecular formula C12H11NO2 B3295527 2-Ethylquinoline-3-carboxylic acid CAS No. 888069-31-6

2-Ethylquinoline-3-carboxylic acid

Cat. No. B3295527
CAS RN: 888069-31-6
M. Wt: 201.22 g/mol
InChI Key: VTRUZSBNPFFWIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Ethylquinoline-3-carboxylic acid involves several methods, including cyclization reactions of appropriate precursors. One common approach is the condensation of 2-ethylbenzaldehyde with aniline, followed by oxidation to form the quinoline ring system. Detailed synthetic pathways can be found in the literature .

6.

Physical And Chemical Properties Analysis

  • Melting Point : Approximately .

Scientific Research Applications

Synthesis and Biological Activities

A study conducted by Li et al. (2019) discussed the synthesis of a new type of halomethylquinoline building block, specifically ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate. This research explored its synthetic applications in reactions with salicylaldehydes or phenols to produce novel 2,4-bis(benzofuran-2-yl)quinoline and 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids. These compounds demonstrated significant anti-tubercular and antibacterial activities, comparable to the reference rifampicin (Li et al., 2019).

Chemical Conversions and Biological Properties

Ukrainets et al. (1995) developed preparative methods for synthesizing ethyl esters of 2,4-dichloro- and 2-oxo-4-chloroquinoline-3-carboxylic acids. The study explored the behavior of these compounds under various conditions and reported on their antimicrobial and anti-inflammatory activities (Ukrainets et al., 1995).

Development of Antiallergy Agents

Althuis et al. (1979) described the structural modification of 3,4-dihydro-4-oxoquinazoline-2-carboxylic acid leading to the development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate. This compound exhibited significant oral antiallergy activity and was more potent than disodium cromoglycate in the rat passive cutaneous anaphylaxis test (Althuis et al., 1979).

Antibacterial Activity of Quinoline Derivatives

Koga et al. (1980) synthesized 6,7,8-polysubstituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their derivatives, examining their antibacterial activities. The study highlighted that specific compounds in this category showed greater activity than oxolinic acid against various bacteria (Koga et al., 1980).

Novel Synthesis Approaches

Bujok et al. (2010) presented a novel approach to synthesizing substituted 3-aminoquinoline carboxylic acid derivatives from nitroarenes and protected ethyl aminocrotonate. This methodology provided an efficient route for obtaining diversely substituted 3-aminoquinolines (Bujok et al., 2010).

properties

IUPAC Name

2-ethylquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-10-9(12(14)15)7-8-5-3-4-6-11(8)13-10/h3-7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRUZSBNPFFWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601296436
Record name 2-Ethyl-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylquinoline-3-carboxylic acid

CAS RN

888069-31-6
Record name 2-Ethyl-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=888069-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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